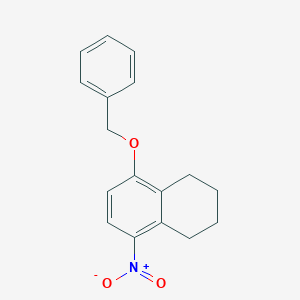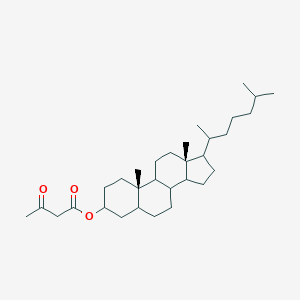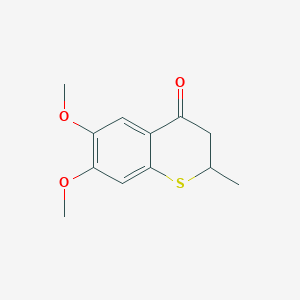![molecular formula C19H12F3N5S2 B289931 6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B289931.png)
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that features a unique combination of pyrazole, thienyl, and pyrimidine rings
Méthodes De Préparation
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves multiple steps, including the formation of the pyrazole ring, the introduction of the thienyl group, and the construction of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and technologies, including its use in the production of advanced polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interactions with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological systems.
Comparaison Avec Des Composés Similaires
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenylamine hydrochloride
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its combination of pyrazole, thienyl, and pyrimidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H12F3N5S2 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H12F3N5S2/c1-9-6-10(2)27(26-9)17-16-15(23-8-24-17)14-11(19(20,21)22)7-12(25-18(14)29-16)13-4-3-5-28-13/h3-8H,1-2H3 |
Clé InChI |
GLQWTNALEWPWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)


![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)

![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
